Product packaging for BMP-22(Cat. No.:)

BMP-22

Cat. No.: B606212
M. Wt: 382.5 g/mol
InChI Key: XWVBRTAQHMKHCE-UHFFFAOYSA-N
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Description

Contextualizing Autotaxin and Lysophosphatidic Acid (LPA) Signaling in Biological Research

Autotaxin (ATX), formally known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) that is widely present in biological fluids. scbt.comnih.gov The primary and most studied function of ATX is its lysophospholipase D (lysoPLD) activity, through which it catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). scbt.commdpi.com

LPA, in turn, acts as a signaling molecule by binding to and activating at least six specific G protein-coupled receptors (GPCRs), designated LPAR1 through LPAR6. nih.govfrontiersin.org The activation of these receptors initiates a cascade of downstream signaling pathways that regulate a vast array of fundamental cellular functions. frontiersin.orgresearchgate.net The ATX-LPA signaling axis is a crucial player in numerous biological processes, including cell proliferation, survival, migration, differentiation, and embryonic development. scbt.comfrontiersin.orgresearchgate.net Consequently, dysregulation of this pathway has been linked to the pathophysiology of various diseases, including cancer, fibrosis, inflammation, and autoimmune disorders. researchgate.netaacrjournals.orgacs.org

The Significance of Chemical Compounds in Modulating Autotaxin Activity

Given the central role of the ATX-LPA axis in various disease states, the development of chemical compounds that can modulate autotaxin activity is of significant scientific interest. acs.org Chemical inhibitors of autotaxin are invaluable tools for both therapeutic development and basic research. By blocking the catalytic activity of ATX, these compounds effectively decrease the production of extracellular LPA. scbt.comgoogle.com This reduction in LPA levels allows researchers to probe the specific contributions of this signaling pathway to different biological phenomena and disease models.

Increased ATX expression and activity have been identified in numerous chronic inflammatory diseases, fibrotic conditions, and cancers. nih.gov For instance, the ATX-LPA axis is considered a promising therapeutic target for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. nih.govuoa.gr Therefore, the design and synthesis of potent and specific small-molecule inhibitors of autotaxin represent a key strategy in the quest for new treatments for these conditions. uoa.gr

Overview of Research Trajectories for Novel Autotaxin Inhibitors, with a Focused Introduction to BMP-22 as a Research Tool

The search for novel autotaxin inhibitors has followed several research trajectories, including high-throughput screening of large chemical libraries and rational, structure-based design approaches that leverage the known crystal structure of the ATX enzyme. nih.gov These efforts have led to the discovery of multiple classes of inhibitors that bind to different sites on the enzyme, such as the active site pocket or allosteric sites. mdpi.com

Within this landscape, this compound is recognized as a potent and selective autotaxin inhibitor. glpbio.com It is frequently used in academic research as a reference compound or a chemical tool to investigate ATX biology. mdpi.comgoogle.com this compound inhibits autotaxin with a half-maximal inhibitory concentration (IC₅₀) reported to be approximately 170 nM to 200 nM (0.2 µM). glpbio.commdpi.comresearchgate.net Research has confirmed its selectivity for autotaxin over other related phosphodiesterase enzymes, such as NPP6 and NPP7, at a concentration of 10 µM. glpbio.com

In vitro studies demonstrate that this compound inhibits the ATX-mediated production of LPA from LPC in a concentration-dependent manner. glpbio.com Its utility as a research tool has been highlighted in preclinical models; for example, in a syngeneic mouse model of melanoma, administration of this compound was found to decrease the number of lung metastatic foci. glpbio.com

Table 1: Properties of the Research Compound this compound

PropertyDescriptionReference
FunctionInhibitor of autotaxin (ATX/ENPP2) glpbio.com
IC₅₀ Value~170 nM - 200 nM glpbio.commdpi.comresearchgate.net
MechanismInhibits ATX-mediated production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). glpbio.com
SelectivitySelective for autotaxin over phosphodiesterases NPP6 and NPP7. glpbio.com
Research ApplicationUsed as a tool to study the ATX-LPA axis and as a reference inhibitor in the discovery of novel compounds. mdpi.comgoogle.comnih.gov

Scope and Objectives of Academic Inquiry into this compound

The primary scope of academic inquiry into this compound is its application as a chemical probe to elucidate the functions of the ATX-LPA signaling axis. Researchers utilize this compound to inhibit ATX activity in various experimental systems, thereby allowing for the study of the downstream consequences. A key objective is to use this compound as a positive control or benchmark compound against which newly discovered potential ATX inhibitors can be compared and validated. mdpi.comgoogle.comresearchgate.net

A specific research trajectory has focused on overcoming the limitations of this compound, such as its poor solubility and pharmacokinetics, which can hamper its clinical utility. nih.gov One study described the development of this compound-incorporated lipid nanoparticles (LNP-BMP). nih.gov The objective of this research was to create a formulation that improves the compound's properties while retaining its ATX inhibitory function. nih.gov The resulting LNP-BMP was then used to investigate the therapeutic potential of ATX inhibition, with specific objectives to evaluate its ability to produce anti-inflammatory effects and restore autophagy in macrophage cells. nih.gov Further research has employed this compound in cell-based assays to study its effect on cancer cell invasion, demonstrating its utility in oncology research. glpbio.comgoogle.com

Table 2: Comparative IC₅₀ Values of Selected Autotaxin Inhibitors

CompoundReported IC₅₀ for AutotaxinReference
This compound0.2 ± 0.0 μM mdpi.comresearchgate.net
MolPort-1371.6 ± 0.2 μM mdpi.comresearchgate.net
PF-83801.7 nM mdpi.com
GLPG1690Activity demonstrated in breast cancer models. mdpi.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H39O3P B606212 BMP-22

Properties

IUPAC Name

(4-pentadecylphenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-26(23,24)25/h16-19H,2-15,20H2,1H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVBRTAQHMKHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Biology of Bmp 22

Discovery and Initial Synthesis Routes of BMP-22

The chemical compound this compound, p-[(4-pentadecylphenyl)methyl]-phosphonic acid, has been identified as an inhibitor of autotaxin (ATX). nih.govnih.gov Autotaxin is an enzyme that plays a role in lipid signaling by converting lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). Dysregulation of the ATX/LPA axis is implicated in inflammation and disease progression.

This compound belongs to a class of benzyl (B1604629) and naphthalene-methyl phosphonic acid inhibitors that have been investigated for their potential anti-invasive and anti-metastatic actions. nih.gov While the compound's activity and chemical structure (C22H39O3P, molecular weight 382.5) are reported, detailed information regarding the initial synthesis routes specifically employed for the discovery and preparation of this compound (CAS 1306684-90-1) is not explicitly available in the provided search results. nih.govnih.gov Research in this area likely involved the synthesis of a series of phosphonic acid derivatives to explore their inhibitory effects on autotaxin. nih.gov

Optimized Synthetic Strategies and Methodological Innovations for this compound Production

Information concerning optimized synthetic strategies or specific methodological innovations developed for the large-scale or efficient production of the chemical compound this compound (CAS 1306684-90-1) is not detailed within the scope of the provided search results. While the incorporation of this compound into lipid nanoparticles (LNP-BMP) for improved utility and pharmacokinetics has been explored, this pertains to a formulation strategy rather than the synthesis of the active compound itself.

Structural Elucidation Techniques Employed in this compound Research

The chemical structure of this compound is defined as p-[(4-pentadecylphenyl)methyl]-phosphonic acid. nih.govnih.gov The determination and confirmation of chemical structures for small molecules like this compound typically involve a combination of analytical techniques. Standard methods for structural elucidation include various forms of mass spectrometry (MS), such as HPLC/MS/MS and GCMS, which provide information about molecular weight and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, is crucial for determining the connectivity of atoms within the molecule. Additionally, techniques like FTIR spectroscopy can help identify functional groups, and elemental analysis confirms the elemental composition.

While these techniques are standard in the field of chemical biology for characterizing synthesized compounds, the specific application of these methods and the resulting spectroscopic data for the structural elucidation of this compound (CAS 1306684-90-1) are not elaborated upon in the provided search results.

Derivatization Strategies and Analogue Synthesis of this compound for Structure-Activity Relationship (SAR) Studies

This compound functions as an inhibitor of autotaxin, and its study is situated within the context of identifying effective inhibitors of this enzyme. nih.govnih.gov The fact that this compound is part of a class of benzyl and naphthalene-methyl phosphonic acid inhibitors studied for their biological activities implies that structure-activity relationship (SAR) studies have been conducted in this area. nih.gov SAR studies involve the systematic modification of a core chemical structure to understand how changes in specific functional groups or regions of the molecule affect its biological activity.

For compounds like this compound, which is a phosphonic acid derivative with a substituted phenyl ring and a long alkyl chain, SAR studies would likely involve designing analogues with variations in these key regions. Potential modifications could include altering the length or branching of the pentadecyl chain, changing substituents on the phenyl ring, or modifying the phosphonic acid group or the methylene (B1212753) linker. The design principles would be guided by the aim to enhance potency, selectivity, or other desirable pharmacological properties by probing the interactions of different parts of the molecule with the autotaxin enzyme.

The synthesis of analogues for SAR studies typically involves established organic chemistry reactions to introduce variations onto the core scaffold. For this compound, this would involve synthetic routes capable of incorporating different alkyl chains, functionalized phenyl rings, or modified phosphonic acid moieties. While general synthetic methodologies for creating phosphonic acids or functionalizing aromatic compounds and alkyl chains are well-established in organic chemistry, the specific synthetic approaches and reaction schemes utilized for the preparation of modified this compound scaffolds in the reported research are not detailed in the provided search results.

Molecular Mechanisms of Autotaxin Inhibition by Bmp 22

Biochemical Characterization of Autotaxin Inhibition by BMP-22

The inhibitory activity of this compound against autotaxin has been quantified through various biochemical assays. These studies are crucial for understanding the potency and the nature of the interaction between the inhibitor and the enzyme.

Determination of Inhibitory Potency (e.g., IC50, Ki values)

The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. For this compound, the IC50 value for autotaxin inhibition has been consistently reported in the low nanomolar to micromolar range.

Multiple studies have determined the IC50 of this compound. One study reported an IC50 of 170 nM. caymanchem.comtargetmol.com Another study using a dose-response assay found an average IC50 of 0.2 ± 0.0 µM. mdpi.comresearchgate.net Further research corroborated this, reporting an IC50 of 0.2 ± 0.1 µM. mdpi.comnih.gov A similar value of 0.27 µM was also reported. probechem.com These findings collectively establish this compound as a potent inhibitor of autotaxin.

The inhibition constant (Ki) provides a more direct measure of the binding affinity of an inhibitor to an enzyme. A Ki value of 0.17 µM has been reported for this compound. probechem.com The conversion of IC50 to Ki is dependent on the mechanism of inhibition and the concentration of the substrate used in the assay. youtube.comnih.gov

Inhibitory Potency of this compound Against Autotaxin
ParameterValueReference
IC50170 nM caymanchem.comtargetmol.com
IC500.2 ± 0.0 µM mdpi.comresearchgate.net
IC500.2 ± 0.1 µM mdpi.comnih.gov
IC500.27 µM probechem.com
Ki0.17 µM probechem.com

Kinetic Studies of this compound Binding to Autotaxin

Kinetic studies reveal the mechanism by which an inhibitor interacts with its target enzyme. Research indicates that benzylphosphonic acid analogues, the class of compounds to which this compound belongs, act through a mixed-mode inhibition mechanism against various autotaxin substrates. researchgate.net This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

Specificity and Selectivity Profiling of this compound Against Related Enzymes and Targets

A crucial aspect of a good inhibitor is its selectivity for the intended target over other related proteins. This minimizes the potential for off-target effects.

Differential Inhibition of Phosphodiesterases (e.g., NPP6, NPP7)

Autotaxin is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (NPP) family. researchgate.net Therefore, it is important to assess the selectivity of this compound against other members of this family, such as NPP6 and NPP7. Studies have shown that this compound is selective for autotaxin, with no significant inhibition of NPP6 and NPP7 observed at a concentration of 10 μM. caymanchem.comtargetmol.com This indicates a high degree of selectivity for its primary target.

Off-Target Binding Assessments for Research Purity

While specific data on broad off-target binding assessments for this compound is not extensively detailed in the provided search results, its demonstrated selectivity over closely related enzymes like NPP6 and NPP7 underscores its utility as a specific tool for studying the autotaxin-LPA axis in research settings. caymanchem.comtargetmol.com The development of potent and selective inhibitors is an ongoing area of research, with newer generations of autotaxin inhibitors being designed to have improved pharmacokinetic profiles and even higher specificity. researchgate.net

Molecular Interaction Analysis of this compound with Autotaxin

Understanding the molecular interactions between this compound and autotaxin is key to explaining its inhibitory mechanism and for the rational design of new inhibitors. Autotaxin possesses a tripartite binding site which includes a catalytic site with two zinc ions, a hydrophobic pocket, and a tunnel. nih.gov

While direct crystallographic or detailed molecular dynamics simulation data for the this compound-autotaxin complex was not found in the search results, the structural class of this compound, a 4-substituted benzylphosphonic acid, suggests its mode of interaction. researchgate.net These types of inhibitors are designed to interact with key residues within the autotaxin active site. The phosphonic acid head group likely coordinates with the zinc ions in the catalytic site, while the long pentadecyl chain would occupy the hydrophobic pocket that normally accommodates the lipid tail of the lysophosphatidylcholine (B164491) (LPC) substrate. nih.govgoogle.com This dual interaction would effectively block the substrate from binding and being hydrolyzed, thus inhibiting the production of LPA.

Identification of Binding Sites and Residues

This compound, chemically known as (4-pentadecylbenzyl)phosphonic acid, is classified as an orthosteric inhibitor of autotaxin. researchgate.netresearchgate.net This classification indicates that it binds directly to the enzyme's active site region, competing with the natural substrate, lysophosphatidylcholine (LPC). The structure of this compound features two key moieties that dictate its binding: a phosphonic acid headgroup and a long pentadecyl aliphatic tail. researchgate.netnih.gov This dual structure allows it to engage with two critical domains within the autotaxin active site.

The active site of autotaxin contains a tripartite binding pocket: a catalytic site, a hydrophilic shallow groove, and a deep hydrophobic pocket. nih.gov The binding of this compound leverages these features:

The Catalytic Site : The negatively charged phosphonic acid headgroup of this compound acts as a zinc-binding group. It directly interacts with the bimetallic zinc center (containing two Zn²⁺ ions) essential for the enzyme's catalytic activity. researchgate.netmdpi.com This interaction also involves the key nucleophilic residue, Threonine 210 (Thr210), which is critical for the hydrolysis of LPC. mdpi.com By occupying this catalytic machinery, this compound prevents the substrate from binding and being processed.

The Hydrophobic Pocket : The long, unbranched pentadecyl tail of this compound extends deep into the hydrophobic pocket of autotaxin. researchgate.netmdpi.com This pocket is responsible for accommodating the acyl chain of the LPC substrate. The hydrophobic interactions between the alkyl chain of this compound and the nonpolar residues lining this pocket significantly contribute to the inhibitor's high binding affinity and potency. While a precise list of interacting residues for this compound has not been published, studies on similar inhibitors suggest that key residues forming this pocket include Phenylalanine 210 (Phe210), Leucine 213 (Leu213), and Phenylalanine 274 (Phe274). researchgate.net

The simultaneous engagement of both the catalytic site and the hydrophobic pocket makes this compound a highly effective inhibitor.

Computational Modeling and Docking Studies of this compound:Autotaxin Complex

While specific, published docking studies for this compound are not widely available, its binding mode can be reliably inferred from computational models of autotaxin in complex with analogous phosphonic acid and lipid-like inhibitors. nih.gov These models are based on the crystal structure of autotaxin (e.g., PDB ID: 2XRG).

A computational model of the this compound:autotaxin complex would illustrate the following key interactions:

Phosphonic Acid Headgroup Interaction : The phosphonate (B1237965) moiety is positioned in the catalytic center. The oxygen atoms of the phosphonic acid would form coordinate bonds with the two zinc ions. Furthermore, hydrogen bonding between the phosphonate and the hydroxyl group of the Thr210 residue is predicted, effectively neutralizing the catalytic nucleophile.

Hydrophobic Tail Interaction : The 15-carbon pentadecyl chain is modeled extending into the long, narrow hydrophobic pocket. This channel is lined with nonpolar amino acid residues, and the interaction is stabilized by extensive van der Waals forces. The length and flexibility of this tail allow it to fit snugly within the pocket, displacing water molecules and creating a highly favorable energetic interaction.

Benzyl (B1604629) Group Linker : The benzyl ring acts as a rigid spacer, correctly positioning the phosphonic acid head and the hydrophobic tail to simultaneously occupy their respective binding sites.

These docking models are consistent with the biochemical data showing that this compound acts as a competitive or mixed-type inhibitor, physically blocking the substrate from accessing the enzyme's active site.

Table 1: Predicted Interacting Residues for this compound in Autotaxin This table is a representation based on computational models of similar inhibitors.

This compound Moiety Autotaxin Binding Site Key Interacting Residues (Predicted) Interaction Type
Phosphonic Acid Catalytic Site Zn²⁺ ions, Thr210 Coordinate Bonds, H-Bonding
Pentadecyl Tail Hydrophobic Pocket Phe210, Leu213, Phe274 Van der Waals, Hydrophobic
Benzyl Linker Junction Region - Structural Scaffolding

Impact of this compound on Autotaxin Enzymatic Activity and Conformational Dynamics

Research by Gupte et al. (2011) established that this compound and its analogs function through a mixed-mode inhibition mechanism . researchgate.netnih.gov This finding has significant implications for understanding the inhibitor's impact on both the enzyme's catalytic efficiency and its structure.

Mixed-mode inhibition means that the inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex. This affects not only the substrate's binding affinity (Km) but also the maximum rate of reaction (Vmax). The ability of this compound to bind to the ES complex suggests that its binding is not mutually exclusive with the substrate, a hallmark of purely competitive inhibition. This behavior indicates that the binding of this compound induces conformational changes in the autotaxin enzyme.

The binding of this compound to the orthosteric site, spanning both the catalytic center and the hydrophobic pocket, likely locks the enzyme into a specific, non-productive or less active conformation. This conformational change can manifest in several ways:

It can alter the precise geometry of the catalytic residues, even if the substrate is bound, reducing the rate of catalysis (lowering Vmax).

It can change the shape of the active site entrance, affecting the rate at which the substrate can bind or the product can be released.

Table 2: Inhibitory Profile of this compound

Parameter Value Reference
Chemical Name (4-pentadecylbenzyl)phosphonic acid researchgate.netnih.gov
Inhibition Type Mixed-Mode researchgate.netnih.gov
Ki (inhibition constant) 0.27 µM glowm.com
IC₅₀ (vs. LPC substrate) 170 nM glowm.com

Cellular and Subcellular Effects of Bmp 22

Modulation of Lysophosphatidic Acid (LPA) Production by BMP-22 in Cellular Systems

This compound functions by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the synthesis of LPA from its precursor, lysophosphatidylcholine (B164491) (LPC). caymanchem.comresearchgate.net This inhibition has been shown to be both potent and selective.

The inhibitory effect of this compound on LPA production is directly related to its concentration. Research demonstrates that this compound inhibits the generation of LPA from LPC in a concentration-dependent manner in vitro, with effective inhibition observed in the nanomolar range. caymanchem.comcaymanchem.com This dose-dependency underscores its potency as an inhibitor of the autotaxin enzyme.

ParameterValueDescriptionSource(s)
IC₅₀ (Autotaxin Inhibition)170 nMThe half-maximal inhibitory concentration of this compound against purified autotaxin enzyme activity. caymanchem.comnih.govcaymanchem.com
Effective Concentration Range0.1–1,000 nMThe range of this compound concentrations shown to inhibit autotaxin-mediated LPA production in vitro. caymanchem.comcaymanchem.com
Enzyme SelectivitySelective for AutotaxinAt a concentration of 10 µM, this compound does not significantly inhibit the related phosphodiesterases NPP6 and NPP7. caymanchem.comcaymanchem.comnih.gov

Quantitative Analysis of LPA Species Reduction in Culture

Impact of this compound on Autotaxin-Mediated Cellular Processes In Vitro

By reducing the availability of extracellular LPA, this compound influences a variety of cellular functions that are driven by LPA receptor signaling, including cell proliferation, migration, and invasion. nih.gov

The ATX-LPA axis is a known promoter of cell proliferation and survival in various cell types, particularly in cancer. nih.gov By inhibiting this pathway, this compound has been shown to reduce the viability and growth of specific cell lines in culture. For instance, the proliferation of breast cancer cells and the growth of cancer stem-like cells are attenuated in the presence of the inhibitor. mdpi.com

Cell LineExperimental ContextObserved Effect of this compoundSource(s)
Human Breast Cancer Cells (MDA-MB-231, MDA-B02)Proliferation induced by exogenous ATX and LPC.This compound blocks the mitogenic (proliferative) action of LPA generated by ATX. researchgate.net
4T1 (Murine Breast Cancer)Cancer stem-like cell (CSC) mammosphere cultures.Significantly reduced the growth and viability of CSCs. mdpi.com

One of the most well-documented effects of the ATX-LPA axis is its role in promoting cell migration and invasion, which are critical processes in cancer metastasis. nih.govmdpi.com this compound has demonstrated significant anti-invasive properties in various in vitro models that mimic tumor cell invasion.

A key experimental model involves measuring the invasion of tumor cells through a layer of other cells, such as endothelial or mesothelial cells. In these assays, this compound effectively inhibits the invasion of MM1 rat hepatoma cells across a monolayer of human umbilical vein endothelial cells (HUVECs). caymanchem.comcaymanchem.comresearchgate.net This inhibitory effect is dependent on the presence of LPC, the substrate for ATX, highlighting that this compound's anti-invasive action is mediated through the blockade of LPA production. caymanchem.com

Assay TypeCell Line(s)Key FindingsSource(s)
Tumor Cell Invasion AssayMM1 (Rat Hepatoma) cells invading a HUVEC monolayerThis compound inhibits LPC-dependent invasion of the endothelial monolayer. caymanchem.comcaymanchem.com
Invasion AssayMM1 (Rat Hepatoma) cells invading a mesothelial cell monolayerThis compound inhibits ATX-dependent invasion in a dose-dependent manner. researchgate.net
Transwell Invasion AssayMDA-MB-231 (Human Breast Cancer) cellsThis compound dose-dependently inhibits invasion across a Matrigel layer. researchgate.net

Cellular adhesion and spreading are fundamental processes regulated by interactions between cells and the extracellular matrix, often involving integrin signaling. mdpi.com The ATX-LPA axis is known to influence these events, as LPA can modulate cytoskeletal arrangements and focal adhesion dynamics, which are crucial for cell attachment and spreading. mdpi.com However, specific studies detailing the direct effects of the compound this compound on in vitro cellular adhesion and spreading assays are not extensively described in the reviewed scientific literature. While its inhibition of LPA production would logically impact LPA-mediated adhesion, direct experimental data quantifying this effect for this compound is not available.

Cell Migration and Invasion Assays (e.g., MM1 cell invasion, HUVEC monolayer studies)

Influence of this compound on Downstream LPA Receptor Signaling Pathways in Cultured Cells

The primary mechanism of action identified for the chemical compound this compound is its role as an inhibitor of the enzyme autotaxin (ATX). caymanchem.comresearchgate.net Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive lipid mediator, from lysophosphatidylcholine (LPC). caymanchem.comsmartscitech.com LPA acts as a signaling molecule by binding to and activating a family of G-protein coupled receptors (GPCRs), known as LPA receptors (LPARs). researchgate.netsmartscitech.com

This compound functions by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the extracellular production of LPA. caymanchem.comscilit.com Research has shown that this compound inhibits autotaxin with an IC50 value of 170 nM. caymanchem.com By decreasing the availability of the LPA ligand, this compound effectively dampens the activation of its cognate receptors and disrupts the downstream signaling cascades they initiate. researchgate.netsmartscitech.com

Studies in cultured cells have demonstrated this inhibitory effect. For instance, treatment of B16F10 melanoma cells with this compound resulted in a dose-dependent reduction in basal cell invasion, a process known to be stimulated by the ATX-LPA signaling axis. smartscitech.com Similarly, in vitro experiments have confirmed that this compound can inhibit the LPC-dependent invasion of MM1 multiple myeloma cells through a human umbilical vein endothelial cell (HUVEC) monolayer. caymanchem.com These findings underscore the influence of this compound on cellular behaviors that are regulated by LPA receptor signaling.

LPA receptors are a well-characterized class of G-protein coupled receptors (GPCRs). smartscitech.com The binding of a ligand, such as LPA, to a GPCR initiates a conformational change in the receptor. wikipedia.org This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein's alpha (Gα) subunit. wikipedia.orgacs.org

This activation leads to the dissociation of the Gα-GTP monomer from the Gβγ dimer. wikipedia.org Both of these components can then modulate the activity of various intracellular effector proteins, such as adenylyl cyclase and phospholipase C, initiating distinct signaling cascades that influence a wide range of cellular processes, including cell proliferation, survival, migration, and cytoskeletal rearrangement. acs.orgnih.gov

The action of this compound is upstream of these events. By inhibiting autotaxin and thus preventing the synthesis of LPA, this compound effectively reduces the primary agonist available to activate LPA receptors. caymanchem.comresearchgate.net This leads to a decrease in GPCR-mediated signal transduction. Recent research has also suggested that autotaxin may act as a chaperone, presenting LPA directly to its receptors, which implies that inhibiting ATX with this compound could disrupt signaling by more than one mechanism. researchgate.net

FeatureDescriptionReference(s)
Target Autotaxin (ATX) / Ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2) caymanchem.comsmartscitech.com
Mechanism Inhibition of autotaxin's lysophospholipase D activity caymanchem.comresearchgate.net
Effect Decreased production of Lysophosphatidic Acid (LPA) from Lysophosphatidylcholine (LPC) caymanchem.comscilit.com
Downstream Impact Reduced activation of LPA-specific G-Protein Coupled Receptors (LPARs) researchgate.netsmartscitech.com
Cellular Consequence Inhibition of LPA-dependent processes such as cell invasion caymanchem.comsmartscitech.com

Investigation of this compound Effects on Gene Expression and Proteomic Profiles in Cells

There is no available research data from peer-reviewed scientific literature detailing the effects of the compound this compound on global gene expression or proteomic profiles in cells. Studies on gene and protein expression changes are commonly associated with the signaling protein BMP-2, which is known to regulate the expression of various genes involved in osteogenesis and other developmental processes. nih.govresearchgate.netnih.gov In contrast, investigations into the specific compound this compound have been confined to its role as an autotaxin inhibitor, without broader analysis of its impact on the transcriptome or proteome.

Subcellular Localization and Trafficking of this compound in Model Cell Lines

Information regarding the subcellular localization and intracellular trafficking of the chemical compound this compound in model cell lines is not available in the current scientific literature. Research on subcellular localization in this context has focused on the trafficking of BMP receptors (BMPRs), not on small molecule inhibitors like this compound. molbiolcell.orgmolbiolcell.org

Biological Roles and Pre Clinical Efficacy of Bmp 22 in Research Models

Investigation of BMP-22 in In Vitro Disease Models

Laboratory-based in vitro studies have been instrumental in defining the specific inhibitory actions of this compound and its effects on cellular behaviors relevant to disease.

Cancer Cell Models (e.g., metastatic potential, tumor microenvironment interactions)

This compound has been evaluated in several cancer cell models, where it has demonstrated the ability to interfere with processes critical to metastasis. As an inhibitor of autotaxin, this compound has an IC50 value of 170 nM. caymanchem.com It effectively inhibits the ATX-mediated production of LPA from LPC in a concentration-dependent manner in in vitro settings. caymanchem.com

Research findings indicate that by blocking ATX, this compound can disrupt cancer cell invasion, a key step in the metastatic cascade. For instance, it has been shown to inhibit the LPC-dependent invasion of MM1 rat hepatoma cells through monolayers of both mesothelial cells and human umbilical vein endothelial cells (HUVECs). probechem.com Similarly, studies using A2058 melanoma cells showed that this compound was effective at inhibiting invasion across a Matrigel layer. google.com In breast cancer models, this compound inhibited the invasion of MDA-MB-231 cells across a Matrigel layer and an endothelial cell monolayer. ashpublications.org

Furthermore, the ATX-LPA axis is implicated in maintaining the characteristics of cancer stem-like cells (CSCs). In studies on 4T1 murine breast carcinoma cells, which can form spheroid cultures known as mammospheres, treatment with this compound was found to significantly reduce the growth and viability of these CSC-like structures. nih.gov

Cell LineModel / AssayObserved Effect of this compoundReference
MM1 (Rat Hepatoma)Invasion through HUVEC monolayerInhibition of LPC-dependent cell invasion probechem.comtargetmol.com
MDA-MB-231 (Human Breast Cancer)Invasion through Matrigel/Endothelial monolayerDose-dependent inhibition of invasion ashpublications.org
A2058 (Human Melanoma)Invasion through Matrigel layerInhibition of invasion in response to LPC and ATX google.com
4T1 (Murine Breast Carcinoma)Mammosphere (CSC-like) formationReduced growth and viability of spheroids nih.gov

Inflammation and Fibrosis Models

The role of the ATX-LPA axis in inflammation and fibrosis suggests that its inhibition could be a valid therapeutic strategy. Dysregulation of this axis is known to promote inflammation and disease progression. researchgate.net Research into this compound has explored its anti-inflammatory potential. A study utilizing a lipid nanoparticle formulation of this compound (LNP-BMP) found that it exerted substantial anti-inflammatory effects and restored autophagy in M1-induced macrophage cells in vitro. researchgate.net

In the context of inflammatory bone loss, ATX inhibitors, including this compound, have been shown to block the bone resorption activity of osteoclasts in vitro. acrabstracts.org This suggests a direct effect on bone-remodeling cells that are active during certain inflammatory conditions.

While direct studies of this compound in in vitro fibrosis models are limited, the inhibition of the ATX-LPA axis is a recognized anti-fibrotic strategy. researchgate.net Other potent ATX inhibitors are being investigated for conditions like idiopathic pulmonary fibrosis, underscoring the pathway's relevance. researchgate.netlyos.fr Cudetaxestat, another autotaxin inhibitor, has been shown in cellular assays to suppress LPA-driven signaling, leading to reduced fibroblast proliferation and extracellular matrix deposition. medkoo.com This provides a mechanistic basis for how compounds like this compound could function in fibrotic disease models.

Analysis of this compound Effects in In Vivo Animal Models of Disease Progression

The efficacy of this compound has been further assessed in several pre-clinical animal models, providing crucial insights into its potential effects on disease progression in a whole-organism context.

Murine Melanoma Models (e.g., lung metastatic foci reduction in B16/F10 syngeneic mice)

In a widely used experimental metastasis model, the B16/F10 syngeneic mouse melanoma model, this compound demonstrated significant anti-metastatic activity. caymanchem.comprobechem.com Systemic treatment with the ATX inhibitor resulted in a profound reduction in the number of lung metastatic foci. probechem.comtargetmol.com This finding provides strong evidence that targeting the ATX-LPA pathway can inhibit the colonization of distant organs by melanoma cells. mdpi.comsmartscitech.com

Other Relevant Pre-clinical Disease Models for Autotaxin Inhibition

The therapeutic potential of inhibiting ATX with this compound has also been explored in non-cancer models, such as inflammatory arthritis. In a model using hTNF+/- transgenic mice, which develop inflammatory arthritis, pharmacological inhibition of ATX with this compound did not significantly affect the articular inflammation or swelling itself. lyos.frnih.gov However, the treatment did protect the mice from inflammation-induced bone loss. nih.gov this compound treatment significantly reduced local bone erosion and mitigated systemic bone loss by inhibiting osteoclastic bone resorption. lyos.frnih.gov This demonstrates a distinct effect of ATX inhibition on bone integrity versus the inflammatory response in this specific disease model. nih.gov

This compound as a Chemical Probe for Studying Autotaxin Biology in Organ Systems

This compound is utilized in preclinical research as a chemical probe to elucidate the function of autotaxin in various physiological and pathological contexts, particularly in cancer biology. As a potent inhibitor with a reported half-maximal inhibitory concentration (IC50) of approximately 170 nM, it effectively blocks the production of LPA from its precursor, lysophosphatidylcholine (B164491) (LPC). caymanchem.comprobechem.comtargetmol.com This inhibition allows researchers to study the consequences of disrupting the autotaxin-LPA axis in different organ systems.

In preclinical cancer research, this compound has been instrumental in demonstrating the role of autotaxin in tumor progression and metastasis. mdpi.com In vitro studies have shown that this compound inhibits the LPA-dependent invasion of cancer cells. For instance, it has been observed to block the invasion of rat MM1 hepatoma cells across mesothelial and endothelial cell monolayers. probechem.com Similarly, it inhibits the invasion of MDA-MB-231 breast cancer cells across a Matrigel layer and an endothelial cell monolayer. ashpublications.org

The utility of this compound as a probe extends to in vivo animal models of metastasis. In a syngeneic mouse melanoma model (B16-F10), systemic administration of this compound resulted in a significant reduction in the formation of lung metastatic foci. caymanchem.comprobechem.comtargetmol.com Furthermore, in models of breast cancer, treatment with this compound has been shown to block the early colonization of bone by cancer cells, highlighting the role of host-derived autotaxin in the metastatic process. mdpi.comashpublications.org These findings establish this compound as a valuable tool for investigating the organ-specific mechanisms of cancer metastasis driven by the autotaxin-LPA axis.

Table 1: Preclinical Efficacy of this compound in Cancer Research Models

Model System Research Focus Key Findings with this compound Citations
B16-F10 Syngeneic Mouse Melanoma Lung Metastasis Profound reduction in lung metastatic foci. caymanchem.comprobechem.com
MDA-BO2/Luc Breast Cancer Cells (in BALB/c nude mice) Bone Metastasis Blocks early bone colonization by cancer cells. ashpublications.org
Rat MM1 Hepatoma Cells (in vitro) Cell Invasion Inhibited ATX-dependent invasion of mesothelial and HUVEC monolayers. probechem.com
MDA-MB-231 Breast Cancer Cells (in vitro) Cell Invasion Inhibited LPA-dependent invasion across Matrigel and endothelial monolayers. ashpublications.org
4T1 Murine Breast Carcinoma Mammospheres (in vitro) Cancer Stem Cell Viability Significantly reduced the growth and viability of mammospheres. nih.gov

Immunomodulatory Actions of this compound in Pre-clinical Contexts

The autotaxin-LPA signaling axis is increasingly recognized as a critical regulator of immune responses and inflammation. nih.govnih.govaai.org Dysregulation of this pathway is associated with various chronic inflammatory diseases and cancer. mdpi.comresearchgate.net As an inhibitor of autotaxin, this compound is emerging as a tool to probe the immunomodulatory functions of this axis. Recent research indicates that inhibiting autotaxin can modulate inflammatory processes and immune cell behavior.

A 2025 conference abstract describes the development of this compound-incorporated lipid nanoparticles (LNP-BMP) designed to improve the compound's utility. researchgate.net This formulation of this compound was tested for its anti-inflammatory effects, demonstrating the potential of targeting autotaxin to modulate immune responses. researchgate.netresearchgate.net

Research into the direct effects of this compound on immune cell function and recruitment in vivo is an evolving area. The foundational role of the autotaxin-LPA axis in lymphocyte trafficking and leukocyte recruitment suggests that its inhibition would have significant immunological consequences. aai.orgrochester.edu

Studies using a lipid nanoparticle formulation of this compound (LNP-BMP) have provided direct evidence of its action on macrophages. When applied to M1-polarized (pro-inflammatory) macrophages in vitro, LNP-BMP demonstrated substantial anti-inflammatory effects and restored autophagy activity. researchgate.netresearchgate.net While these findings are from cell culture models, they point toward a direct mechanism by which this compound can modulate the function of a key immune cell type involved in inflammation.

Furthermore, research on the broader effects of autotaxin inhibition in cancer models provides insight into potential mechanisms for immune cell recruitment. In pancreatic cancer models, the suppression of autotaxin led to an increased expression of the chemokine CCL11, which in turn promoted the recruitment of eosinophils into the tumor microenvironment. researchgate.net This suggests that by inhibiting autotaxin, compounds like this compound could alter the chemokine landscape and thereby influence the type and number of immune cells recruited to specific tissues.

The dysregulation of the autotaxin-LPA axis is known to promote inflammation. researchgate.net Therefore, its inhibition by this compound is hypothesized to have anti-inflammatory effects in preclinical models of disease. The autotaxin-LPA pathway has been implicated in the pathogenesis of inflammatory conditions such as rheumatoid arthritis and allergic airway inflammation. aai.org

Direct evidence for the anti-inflammatory action of this compound comes from studies using the LNP-BMP formulation. In activated macrophages, LNP-BMP was shown to exert significant anti-inflammatory effects, highlighting its potential as a standalone immunotherapeutic agent. researchgate.netresearchgate.net While comprehensive in vivo studies detailing the systemic anti-inflammatory effects of this compound are still emerging, the established role of its target, autotaxin, in driving inflammation strongly supports this therapeutic potential. mdpi.com For instance, genetic deletion or inhibition of autotaxin has been shown to significantly reduce lung fibrosis, a condition driven by chronic inflammation, in animal models. nih.gov

Table 2: Summary of this compound Inhibitory Activity and Selectivity

Parameter Value Details Citations
IC50 ~170 nM (0.17 µM) Half-maximal inhibitory concentration against autotaxin (ATX/NPP2). caymanchem.comprobechem.comtargetmol.com
Ki ~0.17 µM Inhibitor constant for autotaxin. probechem.com
Selectivity Selective Selective for autotaxin over other phosphodiesterases like NPP6 and NPP7 at 10 µM. caymanchem.comtargetmol.com

Regulation and Modulation of Bmp 22 Activity and Function in Research Models

Factors Influencing BMP-22 Bioavailability and Activity in Experimental Systems

The biological activity of this compound is intricately regulated by its interaction with components of the extracellular environment. unil.ch The bioavailability and signaling capacity of BMPs, including this compound, are not solely dependent on their expression levels but are significantly modulated by their sequestration and release from the extracellular matrix (ECM) and their interactions with various binding proteins. unil.chmdpi.com

Key regulators of BMP bioavailability are proteoglycans and other ECM proteins. mdpi.com Fibrillins, major components of microfibrils, can sequester BMPs, thereby regulating their availability for receptor binding. nih.gov For instance, the binding of the BMP-7 prodomain to fibrillin-1 induces a conformational change that renders the growth factor latent, suggesting a mechanism where the ECM acts as a reservoir, storing and inactivating BMPs until their release is triggered by matrix remodeling. unil.chnih.gov While this has been detailed for BMP-7, the principles are relevant to other BMPs. Perlecan, a heparan sulfate (B86663) proteoglycan, is another ECM component that interacts with the prodomain of GDF-8 (Myostatin), targeting the growth factor to the matrix. nih.gov Given the structural similarities within the BMP/GDF family, it is plausible that similar interactions regulate this compound bioavailability.

Antagonists such as Noggin and Chordin directly bind to BMPs with high affinity, preventing them from interacting with their receptors. frontiersin.orgnih.gov While extensively studied for BMP-2 and BMP-4, these antagonists represent a general mechanism for modulating the activity of most BMP family members.

The composition of the ECM itself dictates the diffusion and availability of BMPs. unil.ch Different tissues possess unique ECM compositions, which can lead to tissue-specific regulation of this compound activity. unil.ch For example, studies on the broader BMP family show that type IV collagen can directly bind some BMPs, influencing their signaling. mdpi.com The interaction with these extracellular components is a crucial determinant of the effective concentration of this compound available to bind its receptors—BMPR-IB (ALK6) and type II receptors (BMPR-II, ActRIIA, ActRIIB)—and initiate downstream signaling. mdpi.combiolegend.comfrontiersin.org

Combinatorial Research Strategies Involving this compound with Other Modulators in Pre-clinical Settings

In pre-clinical research, particularly in the field of tissue engineering, this compound is often investigated in combination with other growth factors and modulators to achieve synergistic or enhanced therapeutic effects. These strategies aim to mimic the complex signaling environment of natural tissue development and repair.

This compound is particularly noted for its tenogenic potential (promoting tendon and ligament formation), a function distinct from the potent osteogenic activity of BMP-2. nih.govnih.gov Research has therefore focused on combining this compound with other factors known to play a role in musculoskeletal tissue regeneration. A notable synergistic effect is observed when BMP-12 is combined with Transforming Growth Factor-beta (TGF-β), which has been shown to enhance collagen production and metabolic activity in tendon-related studies. mdpi.com Similarly, combining this compound with Insulin-like Growth Factor-1 (IGF-1) has been reported to upregulate the expression of decorin, an important proteoglycan in tendon ECM. mdpi.com

The following table summarizes key findings from pre-clinical studies employing combinatorial strategies with this compound/GDF-7.

Table 1: Combinatorial Research Strategies with this compound (GDF-7/BMP-12)

Modulator(s) Experimental System Key Findings Reference(s)
Transforming Growth Factor-beta (TGF-β) In vitro MSC cultures Demonstrates a synergistic effect, enhancing collagen production and metabolic activity. mdpi.com
Insulin-like Growth Factor-1 (IGF-1) In vitro MSC cultures Shows a synergistic effect with BMP-12 to increase Decorin (DCN) expression. mdpi.com
Platelet-Derived Growth Factor-BB (PDGF-BB) In vitro MSC cultures PDGF-BB stimulates Scleraxis (Scx) expression and collagen deposition, complementing the tenogenic effects of BMP-12. mdpi.com
Fibroblast Growth Factor 2 (FGF-2) In vivo rotator cuff repair models FGF-2 is among the growth factors, along with GDFs 5-7, associated with beneficial outcomes in tendon healing. unil.ch
Autologous Conditioned Serum (ACS) In vivo rat tendon healing model Treatment with ACS significantly increased the expression of endogenous BMP-12. researchgate.net

These studies highlight that the efficacy of this compound in research models can be significantly enhanced by its co-administration with other signaling molecules, leading to more robust and targeted cellular responses for tissue regeneration.

Development and Validation of Pharmacodynamic Markers for this compound Activity in Research Models

Pharmacodynamic (PD) markers are essential in research to provide quantifiable evidence of a molecule's biological activity. For this compound, several markers have been utilized in experimental systems to confirm target engagement and downstream functional effects. These markers range from direct signaling pathway components to the expression of target genes and cellular phenotype changes.

The canonical signaling pathway for this compound involves the phosphorylation of SMAD proteins 1, 5, and 8. mdpi.comresearchgate.net Therefore, the detection of phosphorylated SMAD1/5/8 (pSMAD1/5/8) serves as a direct and proximal PD marker of this compound receptor activation in vitro and in vivo. researchgate.netnih.gov

Downstream of SMAD activation, the expression of specific target genes provides a more functional readout of this compound activity. In the context of tenogenesis, this compound treatment in human adipose-derived stem cells leads to the upregulation of key transcription factors such as Scleraxis (SCX) and Mohawk (MKX). nih.gov A significant finding in distinguishing the tenogenic activity of BMP-12/13 from the osteogenic activity of BMP-2 is the differential regulation of Thrombospondin 4 (Thbs4) and Osteocalcin (Ocn). Treatment of C3H10T1/2 mesenchymal progenitor cells with BMP-12 induces Thbs4 expression without activating Ocn, whereas BMP-2 strongly induces Ocn. This differential expression provides a potential in vitro biomarker assay to specifically measure tenogenic induction. nih.gov

A widely used and validated bioassay for the activity of recombinant this compound (and other BMPs) is the induction of alkaline phosphatase (ALP) production in specific cell lines, such as the ATDC5 mouse chondrogenic cell line or ROS 17/2.8 osteoblastic cells. biolegend.comnovusbio.comnih.gov The dose-dependent increase in ALP activity is a reliable measure of the biological potency of a given this compound preparation. biolegend.comnovusbio.com

Table 2: Pharmacodynamic Markers for this compound (GDF-7/BMP-12) Activity

Marker Type Marker Experimental System Description Reference(s)
Signaling Pathway Phosphorylated SMAD1/5/8 In vitro cell cultures (e.g., ADMSCs) Direct indicator of this compound receptor activation and canonical pathway engagement. researchgate.netnih.gov
Target Gene Expression Scleraxis (SCX), Mohawk (MKX) In vitro stem cell cultures (e.g., hASCs) Upregulation of these transcription factors indicates initiation of the tenogenic program. nih.gov
Target Gene Expression Thrombospondin 4 (Thbs4) In vitro mesenchymal progenitor cells (C3H10T1/2) Specific marker for tenogenic activity induced by BMP-12, not induced by osteogenic BMP-2. nih.gov
Target Gene Expression Osteocalcin (Ocn) In vitro mesenchymal progenitor cells (C3H10T1/2) Lack of induction is used to differentiate BMP-12's tenogenic activity from BMP-2's osteogenic activity. nih.gov
Enzyme Activity Alkaline Phosphatase (ALP) In vitro cell lines (ATDC5, ROS 17/2.8) A dose-dependent increase in ALP activity serves as a standard bioassay for this compound potency. biolegend.comnovusbio.comnih.gov

Stability and Degradation Pathways of this compound in Biological Milieu of Research Systems

The stability and degradation of this compound are critical parameters that influence its effective concentration and duration of action in any research model. Like other members of the TGF-β superfamily, BMPs are synthesized as large precursor proteins that are proteolytically cleaved to release the mature, active dimer. portlandpress.com The non-covalently associated prodomain can play a significant role in the stability, secretion, and latency of the mature growth factor. nih.goversnet.org For example, BMP-7 is secreted as a complex with its prodomain, which can affect its interaction with receptors and the ECM. nih.govportlandpress.com

In laboratory settings, the stability of recombinant this compound/GDF-7 has been characterized under specific storage conditions. For instance, it can be stored in a solution of acetonitrile (B52724) and TFA at -20°C or colder for months and can withstand multiple freeze-thaw cycles without significant loss of activity, as measured by ALP induction in ATDC5 cells. biolegend.com Lyophilized preparations are generally stable for extended periods when stored at -20°C. usbio.net

In a biological milieu, the half-life of BMPs is generally short due to rapid systemic clearance and local degradation by proteases. jst.go.jp The interaction with the ECM, as described in section 6.1, is a key factor in protecting BMPs from degradation and modulating their long-term availability. By binding to ECM components like fibrillin or proteoglycans, this compound can be sequestered in a stable, often latent, form within the local tissue environment. unil.chnih.gov This sequestration acts as a physiological sustained-release mechanism. The eventual release and activation can be mediated by matrix metalloproteinases (MMPs) that remodel the ECM, although the specific proteases responsible for this compound degradation or release are not fully elucidated. nih.gov In studies with human adipose-derived stem cells, treatment with BMP-12 was shown to elevate the secretion of MMP-1 and MMP-8, suggesting a complex feedback loop where the growth factor may influence the very enzymes involved in matrix remodeling and its own potential release or degradation. nih.gov

Advanced Research Methodologies for Bmp 22 Investigation

High-Throughput Screening Approaches for Identifying Novel BMP-22 Analogues or Synergistic Compounds

The discovery and optimization of autotaxin inhibitors, including compounds structurally related to this compound, heavily rely on high-throughput screening (HTS) and rational drug design. mdpi.com HTS allows for the rapid testing of vast chemical libraries, which can contain thousands to millions of compounds, to identify "hits" that modulate the activity of a specific target like autotaxin. thermofisher.comcijournal.rumdpi.com

Methodologies for discovering novel ATX inhibitors and analogues fall into several categories:

Target-Directed Screening: This involves using knowledge of the target, autotaxin, to screen compounds for specific interactions in biochemical or cellular assays. nih.gov A common in vitro method used for screening is the Amplex Red Lysophospholipase D assay, which measures a fluorescent product generated from the enzymatic cascade initiated by ATX activity. mdpi.com

Structure-Based Drug Design: With the solved crystal structure of autotaxin, researchers can use computational models to perform virtual screening. mdpi.comcrcm-marseille.fr This in silico approach predicts how different small molecules might bind to the active site of the enzyme, allowing for the rational design of new, more potent inhibitors based on the this compound scaffold. mdpi.comresearchgate.net

These screening funnels are crucial for identifying novel analogues with improved properties over the parent compound, such as enhanced potency, better solubility, or more favorable pharmacokinetic profiles. researchgate.netresearchgate.netnih.gov The development of ATX inhibitors has progressed from lipid-like substrate mimics to a diverse range of small molecules identified through these advanced screening and design techniques. researchgate.netnih.gov

Omics-Based Research to Elucidate this compound-Mediated Changes

"Omics" technologies provide a comprehensive, system-wide view of the molecular changes induced by a compound like this compound. By analyzing the entirety of genes (transcriptomics), proteins (proteomics), or metabolites (metabolomics), researchers can build a detailed picture of the biological pathways affected by autotaxin inhibition. ahajournals.org

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell or organism under specific conditions. While specific transcriptomic studies detailing the global gene expression changes induced by the chemical compound this compound are not widely available in public literature, this methodology is critical for understanding its downstream effects.

By treating cells (e.g., cancer cells, fibroblasts, or immune cells) with this compound, researchers can use techniques like RNA-sequencing (RNA-seq) or microarrays to identify which genes are upregulated or downregulated. This could reveal entire signaling networks that are modulated by the inhibition of the ATX-LPA axis. For instance, studies on the broader BMP protein signaling pathway have successfully used spatial transcriptomics and RNA-seq to map gene expression changes in tissues, demonstrating the power of this approach. nih.govjci.orgnih.gov A similar application to this compound would elucidate the genetic reprogramming that underlies its observed effects on cell migration and inflammation. nih.govmdpi.com

Proteomics and Protein Interaction Studies

Proteomics, the large-scale study of proteins, is another key methodology for investigating the effects of this compound. Mass spectrometry-based proteomics can quantify changes in protein abundance and identify post-translational modifications, such as phosphorylation, that occur in response to this compound treatment.

Since the ATX-LPA axis signals through G protein-coupled receptors (LPARs), proteomics can be used to map the downstream signaling cascades. researchgate.net This would involve identifying changes in the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways) that are known to be activated by LPA. While specific proteomic datasets for this compound are not prominently published, the methodology is central to drug discovery and mechanism-of-action studies. ahajournals.orgnih.gov Such studies would validate the molecular targets of the ATX-LPA axis and uncover potential off-target effects or novel mechanisms of action for this compound.

Lipidomics and Metabolomics to Track LPA Pathway Modulation

Lipidomics and metabolomics are perhaps the most direct omics approaches for studying the action of this compound. mdpi.com this compound is a known inhibitor of autotaxin's lysophospholipase D (lysoPLD) activity, which is responsible for converting lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid lysophosphatidic acid (LPA). researchgate.netnih.govresearchgate.net

Mass spectrometry-based lipidomics allows for the precise measurement of various lipid species within biological samples. biorxiv.orgresearchgate.net Research has demonstrated that treatment with this compound effectively reduces the production of LPA from LPC in vitro. researchgate.net This confirms the compound's on-target activity. Lipidomic profiling of cells, tissues, or plasma from preclinical models treated with this compound can provide a quantitative measure of efficacy by tracking the levels of specific lipids in the LPA pathway. biorxiv.org This is crucial for understanding how this compound alters the metabolic landscape to produce its therapeutic effects, such as reducing inflammation or cancer metastasis. nih.govresearchgate.netnih.gov

Table 1: Known Biological Activities and Properties of this compound

Property Description Source(s)
Formal Name p-[(4-pentadecylphenyl)methyl]-phosphonic acid crcm-marseille.fr
CAS Number 1306684-90-1 crcm-marseille.fr
Molecular Formula C22H39O3P nih.gov
Target Autotaxin (ATX / ENPP2) nih.gov
Mechanism Inhibits the lysophospholipase D activity of autotaxin nih.gov
IC₅₀ 170 nM crcm-marseille.fr
Biological Effect Inhibits autotaxin-mediated production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). researchgate.netnih.gov
Functional Effect Inhibits LPA-dependent invasion of breast cancer and hepatoma cells; reduces lung metastatic foci in a melanoma mouse model. nih.govresearchgate.net

Advanced Imaging Techniques for Visualizing this compound Effects in Biological Systems

Advanced imaging provides invaluable spatial and temporal information about how this compound affects cellular and tissue-level processes. These techniques move beyond static measurements to allow for the dynamic visualization of biological responses in real-time. researchgate.netcnr.itutsouthwestern.edu

Live-Cell Imaging of Cellular Responses

Live-cell imaging is a powerful tool used to observe and quantify the effects of this compound on cell behavior over time. news-medical.net Since the ATX-LPA signaling axis is strongly implicated in cell migration and invasion, live-cell microscopy is ideally suited to study the functional consequences of inhibiting this pathway with this compound. nih.govplatypustech.com

Studies have shown that this compound can inhibit the invasion of human breast cancer cells (MDA-MB-231) and rat hepatoma cells (MM1). nih.govresearchgate.net These experiments often employ techniques that are monitored with live-cell imaging:

Wound-Healing/Migration Assays: A scratch is made in a confluent monolayer of cells, and the rate at which the cells migrate to close the "wound" is measured. Time-lapse microscopy can capture this process, and treatment with this compound would be expected to slow the rate of closure. news-medical.netplatypustech.com

Transwell Invasion Assays: In this setup, cells are placed in an upper chamber and must migrate through a layer of extracellular matrix (e.g., Matrigel) to reach a chemoattractant in the lower chamber. This compound has been shown to inhibit invasion of MDA-MB-231 cells across a Matrigel layer and across an endothelial cell monolayer in a dose-dependent manner, effects that can be visualized and quantified using automated imaging. nih.govplatypustech.com

These imaging techniques provide direct visual evidence of this compound's efficacy in blocking pathological cellular processes and are essential tools for its preclinical evaluation. nih.gov

In Vivo Imaging for Disease Progression Monitoring in Animal Models

In vivo imaging techniques provide a powerful, non-invasive window into biological processes within a living organism, making them indispensable for monitoring disease progression and the therapeutic effects of compounds like this compound. In the context of autotaxin (ATX) inhibition, particularly in cancer models where ATX is often upregulated, specialized imaging strategies are employed to track enzyme activity and tumor response. plos.orgnih.gov

A prominent method involves the use of enzyme-activated near-infrared (NIR) fluorogenic substrates. plos.orgnih.gov These probes are designed to be minimally fluorescent until they are cleaved by active ATX, at which point they emit a strong NIR signal. This signal can be detected and quantified externally, providing a direct measure of ATX activity in real-time within the animal model. plos.orgnih.gov For instance, fluorogenic analogs of lysophosphatidylcholine (LPC), the natural substrate for ATX, have been developed for this purpose. plos.org

Research in animal models, such as mice with orthotopic breast cancer xenografts or syngeneic melanoma models, has demonstrated the utility of these probes. plos.orgprobechem.comtargetmol.comtandfonline.com In these studies, tumors with high ATX expression show a correspondingly high fluorescent signal after administration of the probe. plos.org Crucially, when an ATX inhibitor like this compound is administered, a significant reduction in the tumor's fluorescent signal is observed, directly visualizing the inhibitor's target engagement and efficacy in a living system. plos.orgtandfonline.com This methodology allows for the longitudinal study of drug effects, reducing the number of animals required and providing more robust data on therapeutic response over time.

Imaging ProbeAnimal ModelDisease/TargetKey FindingsReference
AR-2 Mice with MDA-MB-231 breast cancer xenograftsAutotaxin (ATX) ActivityHigh fluorescence in tumors correlated with ATX levels; signal was decreased by the ATX inhibitor PF-8380. plos.org
ATX-Red-2 SCID mice with MDA-231 breast tumorAutotaxin (ATX) ActivityA single oral dose of a carbamoylphosphonate ATX inhibitor resulted in diminished fluorescence at the tumor site. tandfonline.comresearchgate.netresearchgate.net
Not Specified B16/F10 syngeneic mouse melanoma modelLung MetastasisThis compound (0.5 mg/kg per day) decreased the number of lung metastatic foci, which are typically counted post-mortem but can be monitored by imaging. targetmol.comglpbio.comcaymanchem.com

Computational Chemistry and Molecular Modeling in this compound Design and Optimization

Computational chemistry and molecular modeling have become central to modern drug discovery, enabling the rational design and optimization of inhibitors like this compound. hilarispublisher.com These in silico techniques predict how a compound will interact with its target protein, saving significant time and resources compared to traditional laboratory screening. hilarispublisher.com For autotaxin inhibitors, methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular dynamics simulations are particularly valuable. hilarispublisher.comnih.govacs.org

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.goveurekaselect.com In the context of designing autotaxin inhibitors, QSAR models are developed to predict the potency of novel molecules based on their physicochemical properties, also known as molecular descriptors. nih.govresearchgate.net

The process begins by compiling a dataset of compounds with known ATX inhibitory activities. nih.govmdpi.com For each compound, a set of molecular descriptors is calculated, which can include properties related to sterics (e.g., McGowan's Volume, Molar Refractivity), electronics, and hydrophobicity. eurekaselect.comresearchgate.net Statistical methods are then used to build a model that correlates these descriptors with the observed inhibitory activity. nih.govmdpi.com

A robust QSAR model can offer excellent predictability for the pharmacological activity of new, structurally related drug candidates. nih.gov This allows researchers to prioritize the synthesis of compounds that are predicted to be highly potent, thereby streamlining the optimization process. nih.govresearchgate.net Studies on various classes of autotaxin inhibitors have successfully used QSAR to guide the design of new potent molecules. nih.goveurekaselect.comnih.gov

QSAR Study FocusKey Descriptors IdentifiedModel Predictive PowerSignificanceReference
General Autotaxin Inhibitors McGowan's Volume (MgVol), Molar Refractivity (MR), Steric Properties (Volume, Polar Surface Area)Governs ATX inhibition; electronic parameters not found to be significant.Highlights the importance of steric factors and hydrophilicity in inhibitor design. eurekaselect.comresearchgate.net
Newly Designed Non-Lipid Autotaxin Inhibitors Not specifiedExcellent predictability for pharmacological activity and potency.Guided the synthesis of new potent ATX inhibitors. nih.gov
Combinatory Virtual Screening Not specifiedA 3D-QSAR model with r² = 0.988 (training set) and r² = 0.808 (test set) was established.Enabled the prediction of activity values for hit compounds and the selection of potent inhibitors with novel scaffolds. mdpi.com

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. mdpi.comnih.gov For an inhibitor like this compound, MD simulations can elucidate the dynamic behavior of its complex with the autotaxin enzyme. hilarispublisher.comacs.org These simulations offer insights into the stability of the binding, the conformational changes that occur upon binding, and the specific atomic interactions that are critical for inhibition. hilarispublisher.comnih.gov

The simulation starts with the three-dimensional structure of the ATX-inhibitor complex, which can be obtained from experimental methods like X-ray crystallography or predicted using molecular docking. mdpi.com The complex is then placed in a simulated physiological environment, including water molecules and ions. mdpi.com The simulation software then calculates the forces between all atoms and uses these forces to predict their motion over a specific period, often on the scale of nanoseconds to microseconds. acs.orgmdpi.com

By analyzing the simulation trajectory, researchers can identify key amino acid residues in the ATX active site that form stable interactions with the inhibitor. nih.gov MD simulations can also reveal allosteric interaction pathways, where binding at one site affects the protein's function at a distant site. acs.org This information is invaluable for rationally designing modifications to the inhibitor's structure to enhance its binding affinity and selectivity, ultimately leading to a more effective therapeutic agent. nih.govnih.gov

Future Directions and Unexplored Avenues in Bmp 22 Research

Expanding the Spectrum of Biological Systems for BMP-22 Investigation Beyond Current Models

Current research on this compound has primarily focused on its role as an autotaxin inhibitor and its effects in models of cancer metastasis, particularly melanoma targetmol.com. Future investigations could explore the effects of this compound in a wider range of biological systems and disease models where the autotaxin-LPA axis is implicated. This includes, but is not limited to, other types of cancer, inflammatory diseases, fibrotic conditions, and neurological disorders, where ATX-LPA signaling is known to play a role nih.govresearchgate.net.

Expanding the spectrum of biological systems could involve:

Investigating the efficacy of this compound in in vitro models using diverse cell types beyond those currently studied, such as immune cells, fibroblasts, and neuronal cells, to understand its broader cellular impacts.

Utilizing a variety of in vivo animal models representing different disease pathologies to assess the therapeutic potential of this compound in contexts other than metastasis.

Exploring the effects of this compound on complex biological processes like angiogenesis, immune cell trafficking, and tissue remodeling in various physiological and pathological settings.

Elucidating Novel Biological Roles of Autotaxin Uncovered by this compound Inhibition

As a selective autotaxin inhibitor, this compound serves as a valuable tool for dissecting the multifaceted roles of ATX in biological processes. While ATX is known for its role in producing LPA and its implications in cancer and inflammation, its complete spectrum of biological functions is still being uncovered nih.govresearchgate.net. Utilizing this compound can help elucidate novel ATX-dependent pathways and functions.

Future research in this area could involve:

Employing transcriptomic, proteomic, and lipidomic approaches in this compound treated cells or tissues to identify previously unknown downstream targets and signaling cascades regulated by ATX inhibition.

Studying the impact of this compound on cellular processes not traditionally linked to ATX, such as autophagy, where recent studies with this compound-incorporated lipid nanoparticles have shown effects in macrophages nih.govresearchgate.net.

Using this compound in combination with other signaling pathway inhibitors to understand the interplay between the ATX-LPA axis and other crucial biological networks.

Development of Advanced Delivery Systems for this compound as a Research Tool

The noted limitations in the solubility and pharmacokinetics of this compound highlight the need for advanced delivery systems, not only for potential therapeutic applications but also to enhance its utility as a research tool nih.govresearchgate.net. Improved delivery can lead to better controlled exposure, enhanced bioavailability in specific tissues or cellular compartments, and reduced variability in experimental outcomes.

Future directions in developing advanced delivery systems for this compound include:

Developing nanoparticle-based formulations, such as the recently explored lipid nanoparticles (LNP-BMP), which have shown promise in improving this compound's utility and maintaining its ATX inhibition efficacy nih.govresearchgate.net.

Exploring the use of other encapsulation or conjugation strategies, such as liposomes or polymeric carriers, to improve solubility, stability, and targeted delivery of this compound mdpi.com.

Designing delivery systems that allow for controlled and sustained release of this compound, which could be particularly valuable for studying chronic conditions or processes requiring prolonged ATX inhibition biorxiv.org.

Research findings on LNP-BMP demonstrate the potential of this approach.

ComponentRole in LNP-BMP
DOTAPCationic lipid, contributes to nanoparticle structure
DOPEHelper lipid, promotes endosomal escape
CholesterolProvides stability and structure to the lipid bilayer
18:0 PEG2000-PEPegylated lipid, improves stability and circulation time
This compoundAutotaxin inhibitor encapsulated within the nanoparticle

Table 1: Components of this compound-incorporated Lipid Nanoparticles (LNP-BMP) nih.govresearchgate.net

Studies have shown that LNP-BMP retains its functionality as an ATX inhibitor and maintains physical characteristics upon this compound integration nih.govresearchgate.net. Synthesized LNP-BMP has demonstrated superior ability to inhibit ATX activity compared to free this compound in some contexts nih.gov.

Potential for this compound as a Lead Compound for Pre-clinical Therapeutic Development

Given its selective inhibitory activity against autotaxin and demonstrated effects in reducing metastasis in a preclinical model, this compound holds potential as a lead compound for the development of novel therapeutics targetmol.com. While direct clinical application of this compound may be limited by its pharmacokinetic properties, it can serve as a structural basis for designing more potent, soluble, and bioavailable ATX inhibitors.

Future research avenues in this area involve:

Structure-activity relationship (SAR) studies based on the chemical structure of this compound (C22H39O3P, Molecular Weight: 382.52 targetmol.com) to identify key moieties responsible for ATX binding and inhibition.

Rational design and synthesis of this compound analogs with improved pharmacological properties, such as enhanced solubility, metabolic stability, and target specificity.

Preclinical testing of optimized this compound analogs in relevant disease models to evaluate their efficacy, pharmacokinetics, and potential toxicity, moving towards Investigational New Drug (IND)-enabling studies.

Integration of Artificial Intelligence and Machine Learning in this compound Research for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) approaches are increasingly being used in drug discovery and biological research to analyze complex datasets, predict compound properties, and identify potential therapeutic targets arxiv.orgresearchgate.netarxiv.orgemerald.com. Integrating AI/ML into this compound research can accelerate the understanding of its mechanism of action, predict its efficacy in different biological systems, and guide the design of improved inhibitors.

Future applications of AI/ML in this compound research include:

Using ML algorithms to analyze high-throughput screening data to identify potential off-target effects of this compound or to find synergistic combinations with other compounds.

Applying AI to model the interaction of this compound and its analogs with autotaxin at the molecular level, predicting binding affinities and guiding rational design efforts mdpi.com.

Developing predictive models based on preclinical data to forecast the potential efficacy of this compound or its derivatives in different disease contexts, potentially reducing the need for extensive in vivo testing.

Utilizing AI for the analysis of complex biological data generated from studies using this compound, such as transcriptomics or proteomics data, to identify novel pathways and biomarkers associated with ATX inhibition.

Q & A

Q. What is the primary molecular mechanism of BMP-22, and how is its selectivity validated experimentally?

this compound is a selective inhibitor of autotaxin (ATX), an enzyme critical for lysophosphatidic acid (LPA) production. Its mechanism involves competitive inhibition of ATX's catalytic activity, with an IC50 of 170 nM, and selectivity over NPP6/NPP7 (>10 μM) . To validate selectivity:

  • Methodology : Use in vitro enzymatic assays with purified ATX, NPP6, and NPP7. Measure inhibition kinetics via fluorogenic substrates (e.g., FS-3 for ATX) and compare dose-response curves.
  • Data Interpretation : A >50-fold selectivity ratio (ATX vs. NPP6/NPP7) confirms specificity. Include statistical validation (e.g., nonlinear regression in GraphPad Prism) .

Q. What standardized assays are recommended to quantify this compound’s inhibitory effects on LPA production?

  • LPA Production Assay :
    • Protocol : Incubate lysophosphatidylcholine (LPC) with recombinant ATX in the presence of this compound (0.1–1,000 nM). Quantify LPA via LC-MS or ELISA.
    • Controls : Include vehicle (no this compound) and positive controls (e.g., known ATX inhibitors).
    • Data Reporting : Express results as % inhibition relative to vehicle, with EC50 calculated via variable-slope models .

Q. What in vivo models are appropriate for studying this compound’s anti-metastatic effects?

  • B16/F10 Syngeneic Melanoma Model :
    • Dosage : 0.5 mg/kg/day this compound (intraperitoneal or intravenous).
    • Endpoint : Count lung metastatic foci post-inoculation.
    • Validation : Compare to untreated controls and validate via histopathology. A >50% reduction in metastases is indicative of efficacy .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s efficacy across cancer models?

Contradictions arise due to tumor microenvironment (TME) heterogeneity. For example, this compound reduces lung metastases in B16/F10 melanoma but shows variable efficacy in breast cancer bone metastasis models .

  • Methodology :
    • Comparative Analysis : Use identical this compound doses (0.5 mg/kg/day) in parallel models (e.g., 4T1 mammary carcinoma vs. B16/F10).
    • TME Profiling : Quantify stromal ATX/LPA1 expression (qPCR, IHC) and correlate with this compound response.
    • Statistical Tools : Multivariate regression to isolate variables (e.g., host genetics, ATX isoform expression) .

Q. What experimental controls are critical when assessing this compound’s impact on cancer stem cells (CSCs)?

  • Mammosphere Assay Controls :
    • Positive Control : LPA (10 μM) to stimulate CSC growth.
    • Negative Control : ATX/LPA receptor antagonists (e.g., Ki16425 for LPA1/3).
    • Data Normalization : Express mammosphere viability as % of vehicle-treated controls.
    • Replication : Include ≥3 biological replicates to account for CSC heterogeneity .

Q. How can researchers optimize this compound dosing to balance efficacy and toxicity in preclinical models?

  • Dose-Response Analysis :

    • Range : Test 0.1–10 mg/kg/day in B16/F10 models.
    • Toxicity Endpoints : Monitor body weight, organ histology (liver/kidney), and hematological parameters.
    • Pharmacokinetics : Measure plasma half-life (LC-MS) to adjust dosing intervals.
    • Example Data :
    Dose (mg/kg/day)Metastasis Reduction (%)Toxicity Incidence
    0.555None
    1.060Mild hepatotoxicity
    2.065Severe toxicity

    Optimal dose: 0.5 mg/kg/day .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other therapies?

  • Combination Index (CI) Method :
    • Protocol : Co-administer this compound with chemotherapeutics (e.g., paclitaxel) at fixed ratios.
    • Analysis : Use CompuSyn software to calculate CI values (CI <1 = synergy).
    • Validation : Confirm synergy via isobolograms and dose-reduction indices .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in this compound?

  • Quality Control :
    • Purity : Verify via HPLC (≥95% purity).
    • Bioactivity : Validate each batch using ATX inhibition assays (IC50 ± 10% of historical data).
    • Documentation : Report batch-specific data in supplementary materials .

Q. What protocols ensure reproducibility in this compound’s in vivo anti-metastatic studies?

  • Standardized Workflow :
    • Cell Inoculation : Inject 1×10⁵ B16/F10 cells via tail vein.
    • Treatment Window : Start this compound 24h post-inoculation.
    • Blinding : Randomize treatment groups and blind endpoint assessments.
    • Data Archiving : Share raw metastasis counts and imaging files in FAIR-compliant repositories .

Q. How can researchers integrate this compound studies with ATX/LPA pathway omics datasets?

  • Multi-Omics Integration :
    • Transcriptomics : Correlate this compound response with ATX/LPA receptor expression (e.g., RNA-seq from TCGA).
    • Metabolomics : Profile LPA species (LC-MS) in this compound-treated vs. untreated tumors.
    • Tools : Use R/Bioconductor packages (e.g., limma, MetaboAnalyst) for pathway enrichment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.